molecular formula C27H34O6 B042430 Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate CAS No. 16883-83-3

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate

Cat. No. B042430
CAS RN: 16883-83-3
M. Wt: 454.6 g/mol
InChI Key: HPZSSCRWFLKGOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate are synthesized through the reaction of phthalic anhydride with alcohols under catalytic or acidic conditions. This process involves the esterification of phthalic anhydride to produce the desired phthalate ester. Gold-catalyzed benzylic azidation of phthalans and subsequent reactions can be a part of the synthesis process for related compounds, offering insights into complex synthesis mechanisms involving phthalate derivatives (Asai et al., 2015).

Scientific Research Applications

Phthalates in Industrial Applications

Plasticizers in Vinyl Production Phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate are primarily used as plasticizers in the manufacturing of flexible vinyl. This application extends to consumer products, food contact applications, flooring, wall coverings, and medical devices (Hauser & Calafat, 2005).

Food and Consumer Products Lower molecular weight phthalates serve as solvents and plasticizers in personal care products like perfumes, lotions, and cosmetics. They are also used in cellulose acetate for making lacquers, varnishes, and coatings, some of which provide timed releases in pharmaceuticals (Cao, 2010).

Biological Impact and Environmental Concerns

Biological Impact Phthalates, due to their wide use in multiple commercial products, result in extensive human and environmental exposure. They are known to induce oxidative stress and affect multiple cellular targets, emphasizing the need for comprehensive assessment considering multiple biological parameters (Mankidy et al., 2013).

Environmental Ubiquity and Human Health Due to their extensive use and the fact that they are not covalently bound to polymers, phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate have become ubiquitous environmental contaminants. They are associated with shorter pregnancy durations and might alter placental essential fatty acids, potentially leading to abnormal fetal development (Latini et al., 2006).

Impact on Gene Transcription Phthalates have been observed to affect gene transcription, such as the sodium/iodide symporter (NIS), which could contribute to thyroid hyperfunction due to human exposure to phthalate plasticizers over prolonged periods (Breous et al., 2005).

Alternatives and Safety Assessments

Phthalate Alternatives Given the negative health impacts of phthalates, there is an urgent need for alternatives. Studies on substitutes like tributyl O-acetylcitrate (ATBC) and trihexyl O-acetylcitrate (ATHC) have shown that they do not exhibit significant cytotoxicity even at high doses, suggesting safer alternatives to traditional phthalates (Kim et al., 2019).

Enhanced Ion Transport A novel class of esters of benzene 1,2 dicarboxylic acids like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate have been used as plasticizers in high molecular weight PEO–LiClO4 matrix to improve room temperature ionic conductivity of polymer–salt complex, indicating its potential in advancing the performance of materials in energy storage applications (Michael et al., 1997).

Future Directions

Due to health concerns, the use of some phthalates has been phased out3. Future research and regulations will likely focus on further understanding the health impacts of phthalate exposure and finding safer alternatives.


properties

IUPAC Name

1-O-benzyl 2-O-[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O6/c1-18(2)23(27(5,6)17-32-24(28)19(3)4)33-26(30)22-15-11-10-14-21(22)25(29)31-16-20-12-8-7-9-13-20/h7-15,18-19,23H,16-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZSSCRWFLKGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027785
Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate

CAS RN

16883-83-3
Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
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Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
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Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Record name BENZYL (1-(ISOBUTYRYLOXY)-2,2,4-TRIMETHYLPENTAN-3-YL) PHTHALATE
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